molecular formula C5H11NaO3 B116614 Sodium trimethylacetate hydrate CAS No. 143174-36-1

Sodium trimethylacetate hydrate

Cat. No. B116614
M. Wt: 142.13 g/mol
InChI Key: OXKVPNMBQUHJHF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium trimethylacetate hydrate, also known as Trimethylacetic acid sodium salt hydrate, is a chemical compound with the linear formula (CH3)3CCO2Na · xH2O . It is used in chemical synthesis studies .


Molecular Structure Analysis

The molecular formula of Sodium trimethylacetate hydrate is C5H9NaO2 · xH2O . The molecular weight is 124.11 (anhydrous basis) .


Physical And Chemical Properties Analysis

Sodium trimethylacetate hydrate is a white to almost white fine crystalline powder . The molecular weight is 142.13 g/mol .

Scientific Research Applications

1. Utility in Neurodegenerative Models

Sodium trimethylacetate hydrate, known as Trimethyltin (TMT), has been instrumental in studying neurodegeneration, particularly in the hippocampus. TMT's selective neurotoxicity has provided insights into the molecular mechanisms of neurodegeneration and has been pivotal in creating animal models for research on diseases like temporal lobe epilepsy, offering potential pathways for therapeutic interventions (Lee et al., 2016).

2. Advancements in Food Technology

Research on gas hydrates, specifically carbon dioxide (CO2) hydrates, has significant implications in food technology. Sodium trimethylacetate hydrate has been utilized in experiments focusing on the dehydration ratio (DR) in the concentration of juices, desalination, and food preservation, showcasing the potential of gas hydrate technology in these domains. Such studies underline the need for further exploration to validate the sustainability and effectiveness of hydrates in food applications (Srivastava et al., 2021).

3. Sodium-Ion Batteries for Energy Storage

The research into room-temperature sodium-ion batteries, involving sodium trimethylacetate hydrate, is gaining traction due to the abundant sodium resources and lower costs compared to lithium-ion counterparts. These studies are crucial for large-scale electric energy storage, especially for renewable energy and smart grids. Challenges in finding suitable electrode and electrolyte materials remain, but ongoing research is expected to make these batteries viable for large-scale energy storage soon (Pan et al., 2013).

Safety And Hazards

Sodium trimethylacetate hydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

sodium;2,2-dimethylpropanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Na.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKVPNMBQUHJHF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635414
Record name Sodium 2,2-dimethylpropanoate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium trimethylacetate hydrate

CAS RN

143174-36-1
Record name Sodium 2,2-dimethylpropanoate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium trimethylacetate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium trimethylacetate hydrate
Reactant of Route 2
Sodium trimethylacetate hydrate
Reactant of Route 3
Sodium trimethylacetate hydrate
Reactant of Route 4
Reactant of Route 4
Sodium trimethylacetate hydrate
Reactant of Route 5
Sodium trimethylacetate hydrate

Citations

For This Compound
10
Citations
B Nişancı - Nontraditional Activation Methods in Green and …, 2021 - Elsevier
… In addition, sodium trimethylacetate hydrate was used as an electrolyte and a base for this … (20 mol%) as a catalyst with sodium trimethylacetate hydrate as an additive enables the …
Number of citations: 4 www.sciencedirect.com
TT Boron III, JC Lutter, CI Daly, CY Chow… - Inorganic …, 2016 - ACS Publications
… tetrahydrate (Mn(OAc) 2 ·4H 2 O), manganese(II) chloride tetrahydrate (MnCl 2 ·4H 2 O), salicylic acid (H 2 sal), sodium benzoate (Na(O 2 C 7 H 5 )), sodium trimethylacetate hydrate (…
Number of citations: 50 pubs.acs.org
JR Travis, M Zeller, CM Zaleski - Polyhedron, 2016 - Elsevier
… Sodium trimethylacetate hydrate (99%) was purchased from Sigma–Aldrich. Salicylhydroxamic acid (H 3 shi, 99%) and sodium benzoate (99%) were purchased from Alfa Aesar. …
Number of citations: 17 www.sciencedirect.com
JR Travis, M Zeller, CM Zaleski - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
… The title compound (1) was synthesized by first mixing yttrium(III) nitrate hexahydrate (0.125 mmol), sodium trimethylacetate hydrate (4 mmol based on an assumption of three waters of …
Number of citations: 12 scripts.iucr.org
P Dhillon, P Anaspure, JG Wiklander… - Organic & …, 2023 - pubs.rsc.org
… of sodium trimethylacetate hydrate as the base and 2,2,2-trifluoroethanol (TFE) as the solvent. These conditions were selected to provide moderate yields of the major regioisomer, so …
Number of citations: 1 pubs.rsc.org
X Yao, L Jin, Y Rao - Asian Journal of Organic Chemistry, 2017 - Wiley Online Library
… acac=acetylacetone, NaOPiv⋅H 2 O=sodium trimethylacetate hydrate, TFE=2, 2, 2-trifluoroethanol, NaOTf=sodium trifluoromethanesulfonate, PivOH=pivalic acid. …
Number of citations: 31 onlinelibrary.wiley.com
P Anaspure - 2022 - diva-portal.org
… Reaction of benzamides (3a-g) using 10 mol% of cobalt(II)acetylcetatonate, 0.50 mmol of manganese(II)acetate as the external oxidant, 0.50 mmol of sodium trimethylacetate hydrate as …
Number of citations: 0 www.diva-portal.org
L Xing - 2022 - digital.lib.washington.edu
Donor-acceptor (DA) conjugated polymers, as one type of organic semiconducting materials, have drawn lots of attention for the application in organic electronics due to their lowered …
Number of citations: 0 digital.lib.washington.edu
LJ Kang, L Xing, CK Luscombe - Polymer Chemistry, 2019 - pubs.rsc.org
… -2,2′-bithiophene, gold(III) chloride, 2-methylthiophene, 4-nitrotoluene, 2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl, pentafluorobenzene, pivalic acid, sodium trimethylacetate hydrate, …
Number of citations: 24 pubs.rsc.org
LJ Kang - 2018 - digital.lib.washington.edu
… 4-nitrotoluene, chloro(triphenylphosphine)gold(I), 2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl, 3,3’-dihexyl-2,2’bithiophene, gold(III) chloride, deuterium oxide, sodium trimethylacetate hydrate, …
Number of citations: 0 digital.lib.washington.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.